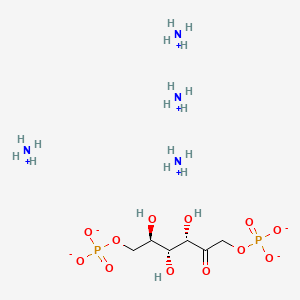
(3-Phenoxyphenyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Phenoxyphenyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C12H12N2O·HCl . The compound has a molecular weight of 236.7 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H12N2O·HCl . This indicates that the compound consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom .
Physical and Chemical Properties Analysis
“this compound” is a brown solid . It has a molecular weight of 236.7 and a molecular formula of C12H12N2O·HCl . The compound should be stored at 0-8°C .
Applications De Recherche Scientifique
Electrochemical Sensing : A study by Karimi-Maleh et al. (2014) discusses the use of an electrochemical sensor for the determination of hydrazine in the presence of phenol in water and wastewater samples. This involves the synthesis of a ZnO/CNTs nanocomposite modified with n-(4-hydroxyphenyl)-3,5-dinitrobenzamide, showcasing the application in environmental monitoring and pollution research (Karimi-Maleh et al., 2014).
Fluorescent Probe Development : Zhu et al. (2019) designed a ratiometric fluorescent probe for detecting hydrazine, utilizing dicyanoisophorone as the fluorescent group. This probe has applications in environmental water systems and biological samples, highlighting its role in both environmental science and biological research (Zhu et al., 2019).
Synthesis of Heterocyclic Compounds : Roohi et al. (2013) describe the synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its transformation into different heterocyclic compounds. This research is significant in the field of organic chemistry, particularly in the synthesis of new compounds (Roohi et al., 2013).
Antimicrobial Activity : Mickevičienė et al. (2015) investigated N-Substituted-β-amino acid derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties for their antimicrobial activity. This study contributes to the development of new antimicrobial agents (Mickevičienė et al., 2015).
Environmental Remediation : Yalfani et al. (2011) explore the use of hydrazine as a substitute for hydrogen in the Fenton reaction for phenol degradation. This process is vital for environmental remediation and water treatment (Yalfani et al., 2011).
Synthesis of Antimicrobial Agents : Kendre et al. (2015) prepared novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, examining their antimicrobial and anti-inflammatory properties. Such research is crucial for pharmaceutical development (Kendre et al., 2015).
Live-Cell Imaging : Goswami et al. (2013) developed a probe based on 2-(2'-hydroxyphenyl) benzothiazole for the ratiometric detection of hydrazine, demonstrating its application in live-cell imaging. This study is significant in the context of biological research and diagnostics (Goswami et al., 2013).
Food and Beverage Analysis : Miwa and Yamamoto (1996) presented a method for analyzing mono-, poly-, and hydroxy-carboxylic acids in various beverages as their hydrazides, indicating its utility in food and beverage quality control (Miwa & Yamamoto, 1996).
Safety and Hazards
“(3-Phenoxyphenyl)hydrazine hydrochloride” may pose certain hazards. It is recommended to avoid exposure, contact with skin and eyes, and inhalation of vapour or mist . It is also advised to keep the compound away from sources of ignition and to take measures to prevent the build-up of electrostatic charge .
Mécanisme D'action
- The primary target of “(3-Phenoxyphenyl)hydrazine hydrochloride” is not explicitly mentioned in the available literature. However, we know that it is an antihypertensive agent used for the management of essential hypertension or severe hypertension associated with conditions requiring immediate action, heart failure, and pre-eclampsia or eclampsia .
Target of Action
Pharmacokinetics
Propriétés
IUPAC Name |
(3-phenoxyphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-14-10-5-4-8-12(9-10)15-11-6-2-1-3-7-11;/h1-9,14H,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGHYEJXROPEMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109221-90-1 |
Source


|
| Record name | 109221-90-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Ethyloctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B566318.png)
![4-[3-[3-Carboxy-5-hydroxy-1-[2,5-di(potassiosulfo)phenyl]-1H-pyrazol-4-yl]-2-propen-1-ylidene]-5-oxo-1-[2,5-di(potassiosulfo)phenyl]-2-pyrazoline-3-carboxylic acid](/img/structure/B566320.png)


![{4-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B566324.png)
![Benzyl-(3-bromo-[4]pyridyl)-amine](/img/structure/B566325.png)



![1-(Dodecyloxy)-1-oxohexan-2-yl 4-chloro-3-[(2-chloro-4,4-dimethyl-3-oxopentanoyl)amino]benzoate](/img/structure/B566335.png)

